4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine
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Description
4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine, also known as MTSES, is a chemical compound that has been widely used in scientific research. MTSES is a sulfhydryl reactive agent that can modify cysteine residues in proteins. This modification can alter the biochemical and physiological properties of the protein, making it a useful tool in studying protein structure and function.
Scientific Research Applications
Receptor Ligand Applications
Compounds with structural similarities to "4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine" have been studied for their binding affinities towards serotonin receptors, notably the 5-HT(6) receptor. For example, piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, related in structure and function, have demonstrated high binding affinities for the 5-HT(6) receptor. These compounds, such as 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, exhibit selectivity over other serotonin and dopamine receptors, indicating potential for therapeutic applications in CNS disorders (Park et al., 2011).
Antimicrobial and Antioxidant Activities
Some derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens of Lycopersicon esculentum, showing significant potency compared to standard drugs. These studies contribute to understanding the structural-activity relationships necessary for antimicrobial efficacy (Vinaya et al., 2009). Additionally, novel series of sulfonyl hydrazones containing piperidine derivatives have shown antioxidant capacity, further underlining the diverse potential of these compounds in scientific research (Karaman et al., 2016).
Synthesis and Characterization
Research has also focused on the synthesis methods and structural characterization of these compounds. For instance, the synthesis of optically active derivatives and their herbicidal activity demonstrates the agricultural application potential of such molecules. The stereochemical structure-activity relationship highlights the importance of chirality in the biological activity of these compounds (Hosokawa et al., 2001).
properties
IUPAC Name |
4-methylsulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c1-22(18,19)15-8-10-17(11-9-15)23(20,21)16-7-6-13-4-2-3-5-14(13)12-16/h6-7,12,15H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKMVOSJNUWVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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